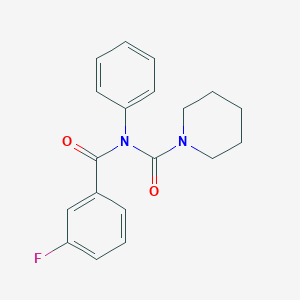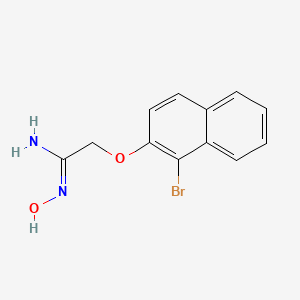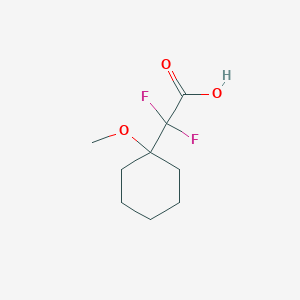
N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide” is a complex organic compound containing two thiophene rings, a cinnamamide group, and a methyl group. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. Cinnamamide is a functional group derived from cinnamic acid, with an amide group replacing the -OH group .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, it might involve the reaction of appropriate thiophene derivatives with cinnamoyl chloride or a similar compound. This would form the amide bond connecting the thiophene and cinnamamide portions .Molecular Structure Analysis
The exact molecular structure of this compound would need to be determined through techniques such as NMR spectroscopy and X-ray crystallography. These techniques would provide information about the arrangement of atoms in the molecule and the nature of the bonds between them .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiophene rings and the amide group. Thiophenes can undergo electrophilic aromatic substitution reactions, while amides can participate in various reactions such as hydrolysis .科学的研究の応用
Antidepressant Activities
Cinnamamide derivatives, including structures related to N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide, have been synthesized and investigated for their antidepressant activities. The structure-activity relationship studies of these compounds, particularly those with specific substituents like trifluoromethyl groups, have shown significant antidepressant activity in animal models. Such activities are measured by tests like the tail suspension test and forced swim test, indicating potential for further antidepressant research around this scaffold (Han et al., 2014).
Broad Therapeutic Potential in Central and Peripheral Nervous System Disorders
Research has highlighted the cinnamamide scaffold's incorporation into numerous organic compounds with therapeutic potential across both central and peripheral nervous system disorders. These derivatives exhibit a wide range of activities including anticonvulsant, antidepressant, neuroprotective, analgesic, anti-inflammatory, muscle relaxant, and sedative properties. The molecular mechanisms of action for these derivatives involve interactions with various receptors and channels, such as GABAA receptors, NMDA receptors, and others, indicating their broad therapeutic applicability (Gunia-Krzyżak et al., 2015).
Anti-Inflammatory and Analgesic Activities
The synthesis of cinnamamide derivatives has led to the discovery of compounds with potent central anti-inflammatory and analgesic activities. This research not only provides insights into the muscle relaxant, anti-inflammatory, and analgesic structure-activity relationships of these compounds but also underscores their potential for clinical trials and therapeutic applications (Musso et al., 2003).
Antiadipogenic Activity
Studies on methyl cinnamate, a related compound, have shown it inhibits adipocyte differentiation and suppresses triglyceride accumulation in preadipocytes. This activity is mediated, in part, by the CaMKK2-AMPK signaling pathway, suggesting potential applications in addressing obesity and metabolic disorders (Chen et al., 2012).
Antifungal and Insecticidal Activities
The design and synthesis of novel cinnamamide derivatives have been driven by their promising antifungal and insecticidal activities. These activities are crucial for agricultural applications, indicating the potential of cinnamamide derivatives to act as fungicidal agents or in pest management strategies (Xiao et al., 2011).
作用機序
Target of Action
It’s known that thiophene-based compounds exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Mode of Action
It’s known that thiophene-based compounds can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene-based compounds are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
It’s known that thiophene-based compounds can have various effects at the molecular and cellular level, including anticancer, anti-inflammatory, and antimicrobial effects .
将来の方向性
特性
IUPAC Name |
(E)-3-phenyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS2/c20-17(9-8-14-5-2-1-3-6-14)19-18(15-10-12-21-13-15)16-7-4-11-22-16/h1-13,18H,(H,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVZAOUGLAPHIK-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2775343.png)
![N-methyl-N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}but-2-ynamide](/img/structure/B2775344.png)


![N-(1,4-dioxan-2-ylmethyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2775350.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide](/img/structure/B2775352.png)
![Spiro[3H-indene-2,3'-pyrrolidine]-1-one;hydrochloride](/img/structure/B2775354.png)

![3-(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}pyrrolidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2775357.png)
![Lithium;2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B2775358.png)
![5-methyl-N-(1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2775359.png)

![N-[2-(1H-indol-3-yl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2775362.png)

